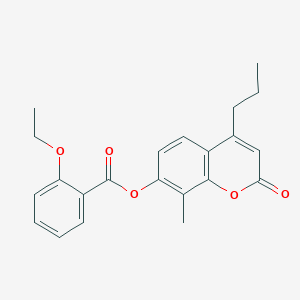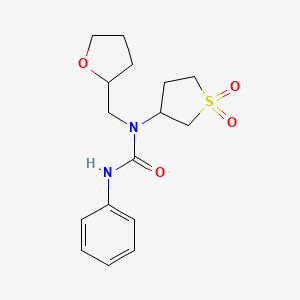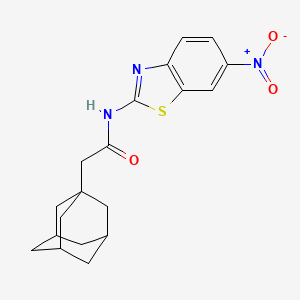
3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-iodophenyl)propanamide
Descripción general
Descripción
3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-iodophenyl)propanamide is a complex organic compound that features a pyrrolidinyl ring, a phenyl group, and an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include N-hydroxysuccinimide, carbodiimides, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-iodophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-iodophenyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-iodophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinyl derivatives and phenyl-substituted amides. Examples include:
- 2-(1-(2-ethyl-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid
- 2,5-dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
What sets 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-iodophenyl)propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the iodophenyl group, in particular, allows for targeted modifications and interactions that are not possible with other similar compounds .
Propiedades
IUPAC Name |
3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O3S/c20-13-6-8-14(9-7-13)21-17(23)10-11-26-16-12-18(24)22(19(16)25)15-4-2-1-3-5-15/h1-9,16H,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVHFOFPJOLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCCC(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-BENZOYLPHENYL)PIPERAZINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4221652.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(1-methylbutyl)benzamide](/img/structure/B4221660.png)
![N-phenyl-2-[(8-quinolinyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4221670.png)
![5-acetyl-4-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4221681.png)
![3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one](/img/structure/B4221691.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B4221696.png)
![2-(4-acetylphenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-iminium bromide](/img/structure/B4221703.png)


![1-(4-{3-[benzyl(2-phenylethyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4221734.png)

![2-{2-iodo-4-[(isobutylamino)methyl]-6-methoxyphenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4221740.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4221751.png)

